9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)-

Übersicht

Beschreibung

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid ester. It is commonly found in various plant seed oils and is known for its potential biological activities. This compound is of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- typically involves the esterification of 9,11-Octadecadienoic acid with ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester.

Industrial Production Methods

Industrial production of this compound often involves the extraction of 9,11-Octadecadienoic acid from natural sources such as plant seed oils, followed by its esterification with ethanol. The process may include steps such as purification, distillation, and crystallization to obtain the desired purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.

Reduction: It can be reduced to form saturated fatty acid esters.

Substitution: The double bonds in the compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is often used for reduction.

Substitution: Halogens such as bromine (Br2) and chlorine (Cl2) are used for halogenation reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated fatty acid esters.

Substitution: Halogenated fatty acid esters.

Wissenschaftliche Forschungsanwendungen

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the reactivity of conjugated polyunsaturated fatty acids.

Biology: This compound is studied for its potential anti-inflammatory and anti-cancer properties.

Medicine: Research has shown that it may have therapeutic potential in the treatment of metabolic disorders and cardiovascular diseases.

Industry: It is used in the formulation of cosmetics and dietary supplements due to its beneficial effects on skin health and metabolism.

Wirkmechanismus

The mechanism of action of 9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, modulating gene expression related to lipid metabolism and inflammation.

Pathways Involved: The compound influences pathways such as the PPAR signaling pathway, leading to the regulation of lipid metabolism, glucose homeostasis, and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,12-Octadecadienoic acid, ethyl ester: Another conjugated polyunsaturated fatty acid ester with similar properties.

Conjugated Linoleic Acid (CLA): A group of isomers of linoleic acid with conjugated double bonds, known for their health benefits.

Uniqueness

9,11-Octadecadienoic acid, ethyl ester, (9Z,11E)- is unique due to its specific double bond configuration (9Z,11E), which imparts distinct chemical and biological properties compared to other similar compounds. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

9,11-Octadecadienoic acid, ethyl ester, commonly referred to as (9Z,11E)-octadecadienoic acid ethyl ester or E9OAEE, is a fatty acid derivative recognized for its diverse biological activities. This compound has garnered attention in research due to its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. This article delves into the biological activity of E9OAEE by examining its mechanisms of action, efficacy in various biological models, and relevant case studies.

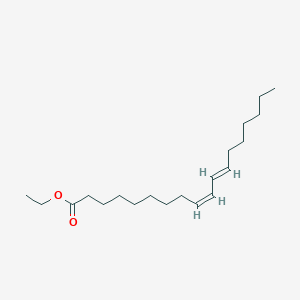

Chemical Structure

The chemical structure of 9,11-octadecadienoic acid ethyl ester can be represented as follows:

Anti-Inflammatory Effects

E9OAEE has been studied extensively for its anti-inflammatory properties. A significant study demonstrated that E9OAEE effectively suppressed the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The compound inhibited the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2), which are critical mediators in inflammatory responses. Furthermore, it modulated the activation of mitogen-activated protein kinases (MAPKs) and prevented the nuclear translocation of nuclear factor-kappa B (NF-κB), illustrating its multifaceted role in reducing inflammation .

| Inflammatory Markers | Control Group | E9OAEE Treatment |

|---|---|---|

| NO Production | High | Significantly Reduced |

| PGE2 Production | High | Significantly Reduced |

| iNOS Expression | High | Significantly Reduced |

| COX2 Expression | High | Significantly Reduced |

Anticancer Properties

Recent research has indicated that derivatives of octadecadienoic acid, including 13-Oxo-9Z,11E-octadecadienoic acid, exhibit anticancer stem cell (CSC) inhibitory effects. In breast cancer models, this compound was shown to reduce the proliferation of breast cancer stem cells by downregulating c-Myc expression and inhibiting mammosphere formation. These findings suggest that E9OAEE and its derivatives could play a role in targeting CSCs and overcoming therapeutic resistance in cancer treatment .

Case Studies

-

Anti-Inflammatory Activity in Macrophages

- Objective: To evaluate the anti-inflammatory effects of E9OAEE.

- Methodology: RAW264.7 macrophages were treated with LPS to induce inflammation. Various concentrations of E9OAEE were administered.

- Results: E9OAEE significantly reduced NO and PGE2 production in a dose-dependent manner. Additionally, it inhibited pro-inflammatory cytokines such as TNF-α .

-

Anticancer Activity Against Breast Cancer Stem Cells

- Objective: To investigate the effects of 13-Oxo-ODE on breast cancer stem cells.

- Methodology: MDA-MB-231 breast cancer cells were treated with 13-Oxo-ODE, and assays for cell proliferation and apoptosis were conducted.

- Results: The treatment resulted in a decrease in the CD44 high/CD24 low subpopulation indicative of CSCs and increased apoptosis rates .

Eigenschaften

IUPAC Name |

ethyl (9Z,11E)-octadeca-9,11-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-12H,3-8,13-19H2,1-2H3/b10-9+,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREKOPQLWZLLHM-PVHUKWJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC=CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C=C\CCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016371 | |

| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330214-86-3 | |

| Record name | Ethyl (9Z,11E)-9,11-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.